Home > Products > Screening Compounds P31397 > 2-(4-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
2-(4-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide -

2-(4-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

Catalog Number: EVT-4563112
CAS Number:
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

    Compound Description: NAPMA is a compound that exhibits inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. Research suggests NAPMA achieves this by downregulating osteoclast-specific markers like c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. These effects translate to decreased bone resorption and actin ring formation. [] In vivo studies utilizing micro-CT and histological analysis further support the protective effects of NAPMA against ovariectomy-induced bone loss. [] These findings highlight NAPMA's potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption. []

N-[2-(4-Benzoyl-1-Piperazinyl)Phenyl]-2-(4-Chlorophenoxy) Acetamide (PPOAC-Bz)

    Compound Description: PPOAC-Bz acts as a potent inhibitor of osteoclastogenesis, the process by which osteoclasts, the cells responsible for bone resorption, are formed. [] This compound demonstrates its inhibitory effect by modifying the mRNA expression of various osteoclast-specific marker genes, effectively hindering the development of mature osteoclasts. [] In vitro studies further confirm its efficacy, with PPOAC-Bz effectively suppressing F-actin belt formation and bone resorption activity. [] Moreover, in vivo experiments have demonstrated PPOAC-Bz's ability to counteract OVX-induced bone loss. [] This collective evidence underscores PPOAC-Bz's potential as a promising therapeutic candidate for treating osteolytic disorders.

N-[2-(4-Acetyl-1-Piperazinyl)phenyl]-2-(2-Chlorophenoxy) Acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl exhibits inhibitory effects on osteoclast differentiation, a critical process in bone resorption. This compound effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a hallmark of mature osteoclasts, in a dose-dependent manner without significant cytotoxicity. [] Notably, PPOA-N-Ac-2-Cl influences the expression of crucial osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis. [] Furthermore, it significantly reduces CtsK protein levels, a protease crucial for bone resorption. [] This inhibitory effect on CtsK directly contributes to the observed decrease in both bone resorption activity and F-actin ring formation. [] These findings strongly suggest PPOA-N-Ac-2-Cl as a potential therapeutic candidate for managing osteoclast-related bone diseases by mitigating excessive bone resorption.

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

    Compound Description: SCH 66712 functions as a mechanism-based inactivator of the cytochrome P450 2D6 (CYP2D6) enzyme. [] This inactivation is time- and NADPH-dependent, indicating a metabolic activation step. [] The compound exhibits potent inhibition of dextromethorphan O-demethylase activity, a marker for CYP2D6, in human liver microsomes and recombinant CYP2D6. [] The inactivation is irreversible and not affected by the addition of typical protecting agents. [] While SCH 66712 also inhibits other CYP isoforms (CYP3A4, CYP2C9, and CYP2C19), its potency for CYP2D6 is significantly higher. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is recognized as a selective and silent antagonist for the 5-hydroxytryptamine1A (5-HT1A) receptor. [] Clinical trials are currently investigating its potential for treating anxiety and mood disorders. [] Positron emission tomography (PET) studies using [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) demonstrate DU 125530's ability to dose-dependently occupy both 5-HT1A autoreceptors and postsynaptic receptors in the human brain. [] The compound exhibits good tolerability with minimal side effects. []

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor. [] The compound exhibits potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). [] Sch-350634 demonstrates excellent oral bioavailability in preclinical models, including rats, dogs, and monkeys. [] This favorable pharmacokinetic profile makes it a promising candidate for further development as an orally available HIV-1 treatment.

1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

    Compound Description: GSK163090 acts as a potent, selective, and orally active antagonist of the 5-HT1A/B/D receptors. [] It exhibits low intrinsic activity, indicating a silent antagonist profile. [] GSK163090 demonstrates a high degree of selectivity for the 5-HT1 receptors, with minimal affinity for the serotonin transporter. [] Preclinical studies revealed its potential as a fast-onset antidepressant and anxiolytic agent. []

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

    Compound Description: GSK588045 is a potent and selective 5-HT1A/B/D receptor antagonist, belonging to a novel series of fused tricyclic benzoxazines. [] It displays high selectivity for the 5-HT1 receptors, exhibiting minimal activity at the human serotonin transporter (hSERT) and human ether-a-go-go-related gene (hERG) potassium channels. [] GSK588045 possesses favorable pharmacokinetic properties and demonstrates excellent in vivo activity in rodent models, supporting its potential as a fast-acting antidepressant and anxiolytic with a reduced risk of side effects. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

    Compound Description: AMG 487 is an orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist with high potency and selectivity. [] Its pharmacokinetic profile in humans is characterized by dose- and time-dependent kinetics, particularly evident after multiple oral doses. [] The primary metabolites of AMG 487, generated through CYP3A-mediated metabolism, include a pyridyl N-oxide (M1) and an O-deethylated form (M2). [] Notably, M2 exhibits competitive and mechanism-based inhibition of CYP3A, contributing to the time-dependent pharmacokinetics of AMG 487. []

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

    Compound Description: AD-5423 is a novel antipsychotic agent that exhibits pharmacological properties similar to haloperidol, a typical antipsychotic drug. [] AD-5423 demonstrates antidopaminergic effects, evident in its ability to suppress dopamine-induced hyperactivity and antagonize the effects of apomorphine and methamphetamine on neuronal firing in the medial prefrontal cortex. [] These findings suggest its potential in addressing the pathophysiology of schizophrenia. []

Properties

Product Name

2-(4-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H25N3O2/c1-16-7-9-17(10-8-16)25-15-20(24)21-18-5-3-4-6-19(18)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24)

InChI Key

WWVZWKLVKPXGTM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.